molecular formula C12H11FN4O2 B10972436 4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10972436
M. Wt: 262.24 g/mol
InChI Key: VNMZKXCMJFVTJQ-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to an amino group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    N-Acylation: The initial step involves the acylation of aniline derivatives with 4-fluorobenzoyl chloride.

    Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave heating and ionic liquids has also been explored to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a fluorobenzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of more complex molecules with specific functions .

Properties

Molecular Formula

C12H11FN4O2

Molecular Weight

262.24 g/mol

IUPAC Name

4-[(4-fluorobenzoyl)amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11FN4O2/c1-17-10(11(14)18)9(6-15-17)16-12(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,18)(H,16,19)

InChI Key

VNMZKXCMJFVTJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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